4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-21-17-7-6-16(10-18(17)25-13)22-19(24)15-4-2-14(3-5-15)11-23-9-8-20-12-23/h2-10,12H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLXWGYFTKNMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves multi-step organic reactions
Imidazole Derivative Preparation: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Benzamide Group Introduction: The benzamide group can be introduced via the reaction of aniline derivatives with acyl chlorides or anhydrides in the presence of a base such as pyridine.
Benzo[d]thiazole Attachment: The final step involves the coupling of the imidazole derivative with the benzo[d]thiazole moiety using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide and benzo[d]thiazole moieties, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzamide group could produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide. Imidazole and thiazole rings are known for their ability to inhibit bacterial growth. For instance, derivatives with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
Compounds containing imidazole and thiazole moieties have been investigated for their anticancer properties. Research indicates that derivatives can exhibit cytotoxic effects on various cancer cell lines. For example, studies on related compounds have reported IC50 values in the low micromolar range against human colorectal carcinoma cells, suggesting that the imidazole-thiazole framework may enhance anticancer activity .
Antiviral and Antitubercular Activity
Imidazo[2,1-b]thiazole derivatives have also been evaluated for antiviral and antimycobacterial activities. Some studies have demonstrated promising results against Mycobacterium tuberculosis and various viruses, indicating that structural modifications in these compounds can lead to enhanced efficacy against infectious diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzamide backbone or substituents on the imidazole or thiazole rings can significantly influence their pharmacological properties.
Key Findings from Case Studies:
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methyl-1H-benzo[d]imidazol-1-yl)benzoic acid
- 1,4-bis(2-methyl-1H-imidazol-1-yl)butane
- (1-methyl-1H-imidazol-4-yl)methanol
Uniqueness
Compared to these similar compounds, 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide stands out due to its unique combination of functional groups. The presence of both the imidazole and benzo[d]thiazole moieties provides a distinct set of chemical properties and potential biological activities, making it a versatile compound for various applications.
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHNS
- IUPAC Name : this compound
- Molecular Weight : Approximately 273.36 g/mol
This compound features an imidazole ring, a thiazole moiety, and a benzamide structure, which are known to contribute significantly to its biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The imidazole and thiazole rings are known to interact with various enzymes. For instance, compounds containing imidazole have been shown to inhibit phosphoinositide 3-kinase (PI3K), which is crucial in cancer cell proliferation and survival .
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety is particularly significant in enhancing the anticancer properties by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Properties : Compounds similar to this one have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes .
Antitumor Activity
A study evaluating the antitumor efficacy of related compounds showed that derivatives with similar structures exhibited IC values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating moderate to high potency . The structure-activity relationship (SAR) analysis highlighted the importance of the thiazole ring in enhancing cytotoxicity.
| Compound | IC (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A-431 |
| Compound B | 23.30 ± 0.35 | Jurkat |
| Compound C | >1000 | Control |
Antimicrobial Activity
In vitro studies have shown that compounds containing imidazole and thiazole rings possess significant antibacterial properties. For example, a related compound exhibited an MIC (minimum inhibitory concentration) value of 32 µg/mL against Staphylococcus aureus .
Case Study 1: Anticancer Efficacy
A recent investigation focused on a series of thiazole-containing benzamides, including our compound of interest, demonstrated promising results in inhibiting tumor growth in xenograft models. The study reported that treatment with the compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial effectiveness of imidazole derivatives against various pathogens. The results indicated that compounds similar to this compound showed effective inhibition against both fungal and bacterial strains, supporting its use as a broad-spectrum antimicrobial agent .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or coupling of imidazole and benzothiazole intermediates. Key steps include:
- Intermediate preparation : Synthesis of 2-methylbenzo[d]thiazol-6-amine via cyclization of substituted thioureas under acidic conditions.
- Coupling reactions : Use of Eaton’s reagent (P2O5/MeSO3H) for solvent-free acylation to attach the imidazole-methyl group to the benzamide core .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. Q2. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
Q. Q3. How are standard pharmacological assays (e.g., cytotoxicity) designed for this compound?
Methodological Answer:
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations.
- Control groups : Include reference drugs (e.g., cisplatin) and solvent controls (DMSO <0.1%).
- Dose-response curves : Test concentrations from 0.1–100 μM over 48–72 hours .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?
Methodological Answer:
- Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify target pathways.
- Dose-dependent effects : Replicate assays at lower concentrations (e.g., 1–10 μM) to rule out cytotoxicity masking anti-inflammatory activity.
- Receptor binding assays : Use SPR (Surface Plasmon Resonance) to measure affinity for targets like COX-2 or EGFR .
Q. Q5. What strategies optimize regioselectivity during imidazole-methylation of the benzamide core?
Methodological Answer:
- Catalytic systems : Employ Pd/Cu-mediated cross-coupling to direct methylation to the imidazole N1 position.
- Steric effects : Introduce bulky directing groups (e.g., tert-butyl) on the benzamide to block undesired sites.
- Solvent optimization : Use DMF or DMSO to stabilize transition states in SN2 reactions .
Q. Q6. How can environmental stability and degradation pathways of this compound be studied?
Methodological Answer:
- Photolysis experiments : Expose the compound to UV light (254 nm) in aqueous solutions and analyze degradation products via LC-MS.
- Hydrolysis studies : Test stability at pH 2–12 to simulate gastrointestinal or environmental conditions.
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute/chronic toxicity .
Q. Q7. What computational methods predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular docking : Screen against crystallographic targets (e.g., tubulin or kinases) using AutoDock Vina.
- QSAR models : Train on datasets with substituent variations (e.g., halogenation) to correlate logP with IC50 values.
- DFT calculations : Analyze electron density maps to prioritize substituents enhancing H-bond interactions .
Q. Q8. How do researchers address low yields in scale-up synthesis?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer in exothermic steps.
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce costs.
- Process optimization : Conduct DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) .
Data Contradiction and Validation
Q. Q9. Why might in vitro and in vivo activity data diverge for this compound?
Methodological Answer:
Q. Q10. How are unexpected byproducts characterized during synthesis?
Methodological Answer:
- HPLC-MS/MS : Detect trace impurities (<0.1%) and fragment ions to propose structures.
- Isolation via prep-TLC : Purify byproducts for NMR and X-ray crystallography.
- Mechanistic studies : Probe reaction intermediates with in-situ IR or stopped-flow techniques .
Cross-Disciplinary Applications
Q. Q11. What methodologies integrate this compound into materials science research?
Methodological Answer:
Q. Q12. How can its antifungal activity be compared to existing azole drugs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
